![molecular formula C6H6N2 B3022709 4-methyl-1H-pyrrole-3-carbonitrile CAS No. 40167-38-2](/img/structure/B3022709.png)
4-methyl-1H-pyrrole-3-carbonitrile
Overview
Description
4-methyl-1H-pyrrole-3-carbonitrile is a chemical compound with the CAS Number: 40167-38-2. It has a molecular weight of 106.13 and its IUPAC name is 4-methyl-1H-pyrrole-3-carbonitrile . It is typically stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular structure of 4-methyl-1H-pyrrole-3-carbonitrile consists of a pyrrole ring with a methyl group attached at the 4th position and a carbonitrile group at the 3rd position . More detailed structural analysis would require specific experimental data or computational modeling, which is not provided in the search results.Physical And Chemical Properties Analysis
4-methyl-1H-pyrrole-3-carbonitrile is a powder at room temperature . Its melting point is between 114-117 degrees Celsius . More detailed physical and chemical properties would require specific experimental measurements, which are not provided in the search results.Scientific Research Applications
Synthetic Methods: The synthesis of this compound involves various strategies, including multicomponent reactions (MCRs) with aldehydes, malononitrile, and β-ketoesters. These methods yield racemic or enantiomerically pure forms of 4-methyl-1H-pyrrole-3-carbonitrile .
Biological Activities: The compound’s biological activities span a wide range. It has been explored as a novel anticancer agent, showing low nanomolar or subnanomolar inhibition of cell growth. Additionally, it inhibits tubulin polymerization .
Pharmaceutical Intermediates
4-methyl-1H-pyrrole-3-carbonitrile serves as a pharmaceutical intermediate in drug discovery and development .
Insecticidal Efficacy
Research has investigated the insecticidal efficacy of pyrrole derivatives, including 4-methyl-1H-pyrrole-3-carbonitrile. While specific data on this compound’s insecticidal properties are not readily available, it falls within the scope of such studies .
Thiophene Derivatives Synthesis
In related research, the synthesis of thiophenes via transannulation of 1,2,3-thiadiazoles with alkynes has been explored. Although not directly about 4-methyl-1H-pyrrole-3-carbonitrile, this information highlights the broader field of heterocyclic compounds .
Chlorfenapyr Synthesis
Chlorfenapyr, an insecticide, involves a route that utilizes 4-bromopyrrole (a related compound) and chloromethyl ethyl ether. While not identical, this synthesis pathway provides context for the broader chemical space .
Safety and Hazards
The safety information for 4-methyl-1H-pyrrole-3-carbonitrile indicates that it is potentially harmful if swallowed or inhaled, and it can cause serious eye damage . Safety precautions include avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Future Directions
The use of small agonists to target STING has been demonstrated to be a promising strategy for the treatment of various cancers and infectious diseases . Therefore, the development of 1H-pyrrole-3-carbonitrile derivatives, including 4-methyl-1H-pyrrole-3-carbonitrile, could be a promising direction for future research .
Mechanism of Action
Target of Action
The primary targets of 4-methyl-1H-pyrrole-3-carbonitrile are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound. Pyrrole derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .
Mode of Action
As a pyrrole derivative, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cell signaling pathways
Biochemical Pathways
Pyrrole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that pyrrole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of 4-methyl-1H-pyrrole-3-carbonitrile’s action are currently unknown. Given the diverse biological activities of pyrrole derivatives, it is possible that this compound could have a range of effects at the molecular and cellular level
properties
IUPAC Name |
4-methyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5-3-8-4-6(5)2-7/h3-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDDOTKUCLKYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396559 | |
Record name | 4-methyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40167-38-2 | |
Record name | 3-Cyano-4-methylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40167-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-pyrrole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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